molecular formula C23H19ClN2O5 B12344805 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B12344805
M. Wt: 438.9 g/mol
InChI Key: DEXFORRGBDPIPX-UHFFFAOYSA-N
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Description

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a furan ring, and a chloro-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps. The process begins with the preparation of the chromene core, followed by the introduction of the furan ring and the chloro-methoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • Sulfur compounds with similar structural features

Uniqueness

What sets (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide

InChI

InChI=1S/C23H19ClN2O5/c1-28-19-9-8-15(24)12-18(19)26-23-17(22(27)25-13-16-6-4-10-30-16)11-14-5-3-7-20(29-2)21(14)31-23/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

DEXFORRGBDPIPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4

Origin of Product

United States

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